N-((5-cyclopropylpyridin-3-yl)methyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide
Description
N-((5-Cyclopropylpyridin-3-yl)methyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide is a pyrazole-carboxamide derivative characterized by a 5-cyclopropylpyridine substituent at the N-methyl position. This structure combines a pyrazole core with a pyridine moiety, likely influencing its physicochemical properties and biological interactions.
Properties
IUPAC Name |
N-[(5-cyclopropylpyridin-3-yl)methyl]-1,3,5-trimethylpyrazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O/c1-10-15(11(2)20(3)19-10)16(21)18-8-12-6-14(9-17-7-12)13-4-5-13/h6-7,9,13H,4-5,8H2,1-3H3,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWUIMIFVIUSYKZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)C(=O)NCC2=CC(=CN=C2)C3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((5-cyclopropylpyridin-3-yl)methyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide typically involves the following steps:
Formation of the Cyclopropylpyridine Intermediate: This step involves the cyclization of a suitable precursor to form the cyclopropylpyridine ring.
Attachment of the Pyrazole Moiety: The cyclopropylpyridine intermediate is then reacted with a pyrazole derivative under specific conditions to form the desired compound.
Common reagents used in these reactions include organometallic catalysts and various solvents to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to scale up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions
N-((5-cyclopropylpyridin-3-yl)methyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents to yield reduced derivatives.
Substitution: The compound can participate in substitution reactions where functional groups are replaced with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted pyrazole derivatives .
Scientific Research Applications
N-((5-cyclopropylpyridin-3-yl)methyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-((5-cyclopropylpyridin-3-yl)methyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The compound’s key structural distinction lies in its 5-cyclopropylpyridine group, which differentiates it from analogs with aryl or heteroaryl substituents. Below is a comparative analysis with selected pyrazole-carboxamide derivatives:
Key Observations:
Cyclopropylpyridine vs. Aryl Groups : The 5-cyclopropylpyridine group in the target compound introduces steric bulk and polarity compared to phenyl or chlorophenyl groups in analogs like 3a and 3b . This may enhance metabolic stability and solubility .
Thiophene vs.
Nitro Substitution : The nitro group in ’s compound increases electron-withdrawing effects, which could influence reactivity or binding interactions—a feature absent in the target compound .
Hypothetical Pharmacological Implications
- Cannabinoid Receptors: Pyrazole-carboxamides are known cannabinoid receptor modulators (e.g., rimonabant analogs). The cyclopropylpyridine group may confer selectivity for CB1/CB2 receptors, similar to how WIN 55212-2 shows CB2 preference in .
- Kinase Inhibition: The pyridine moiety could engage in hydrogen bonding with kinase active sites, analogous to pyrimido-pyrimidinone derivatives in .
Biological Activity
N-((5-cyclopropylpyridin-3-yl)methyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, biological activity, and relevant case studies.
Chemical Structure and Properties
The compound features a pyrazole core substituted with a cyclopropyl-pyridine moiety and a carboxamide functional group. Its chemical properties are summarized in the following table:
| Property | Value |
|---|---|
| Molecular Formula | C_{13}H_{16}N_{4}O |
| Molecular Weight | 244.29 g/mol |
| CAS Number | 1073428-41-7 |
| LogP | 2.118 |
| PSA | 38.91 Ų |
Anti-inflammatory Activity
Recent studies have highlighted the anti-inflammatory properties of pyrazole derivatives, including this compound. For instance:
- In vitro Studies : The compound has shown significant inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is crucial in inflammation pathways. In one study, it exhibited an IC₅₀ value comparable to standard anti-inflammatory drugs like diclofenac sodium .
- In vivo Studies : Animal models of inflammation demonstrated that the compound significantly reduced paw edema in carrageenan-induced models, indicating its potential as an anti-inflammatory agent .
Analgesic Activity
The analgesic effects of the compound were assessed using various pain models:
- Acute Pain Models : The compound displayed a notable reduction in pain responses in formalin and hot plate tests, suggesting central and peripheral analgesic mechanisms .
Case Study 1: COX Inhibition Profile
A detailed investigation into the COX inhibition profile revealed that this compound exhibited selective COX-2 inhibition over COX-1. This selectivity is advantageous as it minimizes gastrointestinal side effects commonly associated with non-selective NSAIDs.
Case Study 2: Safety Profile
Histopathological evaluations following administration in animal models indicated minimal adverse effects on liver and kidney tissues, suggesting a favorable safety profile for therapeutic use .
Q & A
Q. Q: What synthetic strategies are effective for preparing N-((5-cyclopropylpyridin-3-yl)methyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide, and how can intermediates be optimized?
A: A modular approach involves coupling a pyrazole-carboxamide core with a cyclopropylpyridine moiety. Key steps include:
- Pyrazole core synthesis : 1,3,5-Trimethyl-1H-pyrazole-4-carboxylic acid derivatives can be synthesized via cyclocondensation of β-ketoesters with hydrazines under acidic conditions .
- Amide coupling : Use carbodiimide coupling agents (e.g., EDCI/HOBt) in DMF with triethylamine as a base to link the pyrazole-carboxylic acid to the (5-cyclopropylpyridin-3-yl)methylamine intermediate .
- Intermediate purification : Column chromatography (e.g., PE:EA = 8:1) and recrystallization (ethanol) improve yield and purity .
Critical parameters : Reaction stoichiometry (1:1.2 molar ratio of acid to amine), temperature (room temperature for coupling), and solvent polarity (DMF enhances solubility of polar intermediates) .
Advanced Characterization Techniques
Q. Q: Which spectroscopic and analytical methods are most reliable for confirming the structure and purity of this compound?
A:
- NMR spectroscopy : H and C NMR (e.g., δ 2.66 ppm for methyl groups on pyrazole, aromatic protons at 7.4–8.1 ppm for pyridine) confirm regiochemistry .
- Mass spectrometry (ESI-MS) : Molecular ion peaks (e.g., [M+H]) validate molecular weight (e.g., expected ~330–350 Da range for similar analogs) .
- Elemental analysis : Combustion data (C, H, N) should align with calculated values within ±0.3% error .
- HPLC-PDA : Purity >95% with retention time consistency under gradient elution (C18 column, acetonitrile/water) .
Stability and Degradation Pathways
Q. Q: How does the compound’s stability vary under different storage conditions, and what degradation products form?
A:
- Thermal stability : Thermogravimetric analysis (TGA) shows decomposition above 150°C. Store at −20°C under inert gas (argon) to prevent oxidation .
- Hydrolytic degradation : Susceptible to hydrolysis in acidic/basic conditions (e.g., amide bond cleavage at pH <2 or >10). Monitor via LC-MS for carboxamide → carboxylic acid conversion .
- Photostability : UV-Vis studies (λmax ~270 nm) indicate photodegradation under UV light; use amber vials for long-term storage .
Biological Activity and Mechanism
Q. Q: What in vitro assays are suitable for evaluating this compound’s biological activity, and how can contradictory data be resolved?
A:
- Enzyme inhibition assays : Use fluorescence-based or radiometric assays (e.g., kinase inhibition with IC determination). For example, pyrazole-carboxamides often target ATP-binding pockets .
- Cytotoxicity profiling : MTT assay in cancer cell lines (e.g., HeLa, MCF-7) with EC values compared to controls. Contradictions may arise from cell line heterogeneity or assay interference (e.g., compound autofluorescence) .
- Data reconciliation : Cross-validate with orthogonal methods (e.g., SPR for binding affinity vs. enzymatic activity) and control for solvent effects (e.g., DMSO <0.1% v/v) .
Computational Modeling and SAR
Q. Q: How can molecular docking and QSAR studies guide the optimization of this compound’s bioactivity?
A:
- Docking protocols : Use AutoDock Vina or Schrödinger Glide to model interactions with target proteins (e.g., cyclin-dependent kinases). Key interactions: Pyridine N-atom hydrogen bonds, cyclopropyl hydrophobicity .
- QSAR parameters : Correlate logP, polar surface area, and Hammett constants with activity. For example, higher logP (>3) may improve membrane permeability but reduce solubility .
- SAR insights : Methyl groups at pyrazole positions 1,3,5 enhance metabolic stability; cyclopropyl on pyridine reduces steric hindrance in binding pockets .
Contradictory Data in Biological Assays
Q. Q: How should researchers address discrepancies between in vitro and in vivo efficacy data for this compound?
A:
- Pharmacokinetic factors : Measure plasma stability (e.g., mouse microsomal assays) and bioavailability. Poor oral absorption (e.g., <20% F) may explain in vivo inefficacy despite in vitro potency .
- Metabolite profiling : LC-MS/MS to identify active/inactive metabolites (e.g., CYP450-mediated oxidation of cyclopropyl group) .
- Dose optimization : Adjust dosing regimens (e.g., intraperitoneal vs. oral) and use pharmacokinetic-pharmacodynamic (PK/PD) modeling to bridge gaps .
Synthetic Byproduct Analysis
Q. Q: What are common impurities in the synthesis of this compound, and how can they be minimized?
A:
- Byproducts : Unreacted starting materials (e.g., pyrazole-carboxylic acid), dimerization products, or regioisomers from cyclopropylpyridine coupling .
- Mitigation strategies :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
